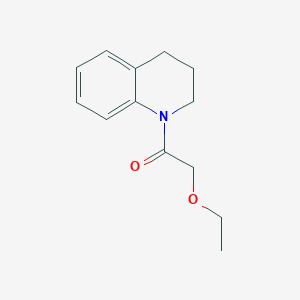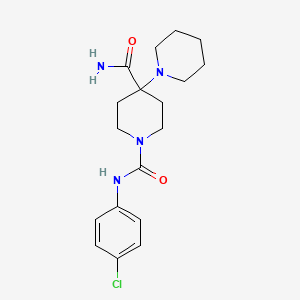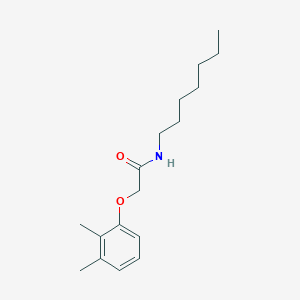
1-(ethoxyacetyl)-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
1-(ethoxyacetyl)-1,2,3,4-tetrahydroquinoline, also known as EAQ, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EAQ belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(ethoxyacetyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. This compound has been shown to bind to the NMDA receptor and inhibit its activity, which may contribute to its neuroprotective effects. This compound has also been shown to modulate the activity of voltage-gated potassium channels, which are involved in neuronal excitability and neurotransmitter release. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. In neuronal cells, this compound has been shown to enhance long-term potentiation, a process that is critical for learning and memory. This compound has also been shown to protect against glutamate-induced excitotoxicity, which is a common mechanism of neuronal damage in neurodegenerative diseases. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(ethoxyacetyl)-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments, including its ease of synthesis, relatively low cost, and diverse biological activities. This compound can be used as a research tool to investigate the role of ion channels and receptors in various physiological processes. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, this compound has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not fully understood.
Orientations Futures
There are several future directions for research on 1-(ethoxyacetyl)-1,2,3,4-tetrahydroquinoline. One area of interest is the development of novel compounds based on the this compound scaffold for the treatment of neurodegenerative diseases and cancer. Another area of interest is the investigation of the safety and efficacy of this compound in humans. Finally, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, this compound (this compound) is a synthetic compound with potential applications in scientific research. This compound has shown diverse biological activities and pharmacological properties, including modulation of ion channels and receptors, neuroprotective effects, and anticancer activity. This compound has advantages for use in lab experiments, including its ease of synthesis and relatively low cost, but also has limitations, such as low solubility in aqueous solutions. Future research on this compound may lead to the development of novel therapeutic compounds and a better understanding of its mechanism of action.
Applications De Recherche Scientifique
1-(ethoxyacetyl)-1,2,3,4-tetrahydroquinoline has shown potential as a research tool in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. This compound has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been investigated as a potential lead compound for the development of new anticancer drugs. In drug discovery, this compound has been used as a scaffold for the synthesis of novel compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-ethoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-10-13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-4,6,8H,2,5,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPBAKUQRXIXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366739 | |
| Record name | STK138784 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
600140-12-3 | |
| Record name | STK138784 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4713911.png)
![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4713919.png)

![N-[2-[5-(4-chlorophenyl)-2-furyl]-1-({[2-(dimethylamino)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4713945.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopentyl-4-ethyl-4H-1,2,4-triazole](/img/structure/B4713960.png)
![ethyl 2-(3-{3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4713961.png)


![2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4713972.png)
![4-[(allylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B4713981.png)
![5-{[3-(dimethylamino)propyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4713989.png)
![1-(2-fluorophenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4714004.png)
![N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4714007.png)
